Maltopentaose hydrate

Description

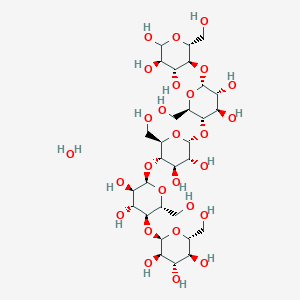

Structure

2D Structure

Properties

CAS No. |

123333-77-7 |

|---|---|

Molecular Formula |

C30H54O27 |

Molecular Weight |

846.7 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C30H52O26.H2O/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38;/h6-47H,1-5H2;1H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26?,27-,28-,29-,30-;/m1./s1 |

InChI Key |

BADXJDLPQWRZFL-NZYQVXNASA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O.O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O |

Synonyms |

MALTOPENTAOSE HYDRATE |

Origin of Product |

United States |

Foundational & Exploratory

Maltopentaose Hydrate: A Comprehensive Technical Guide on Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltopentaose, a maltooligosaccharide consisting of five α-1,4-linked glucose units, is a compound of increasing interest in various scientific and industrial fields. In its hydrated form, Maltopentaose hydrate presents specific physicochemical characteristics that are crucial for its application in research, diagnostics, and as a potential prebiotic. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its primary biological activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear reference for researchers.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

| Molecular Formula | C30H54O27 | [1] |

| Molecular Weight | 846.7 g/mol | [1] |

| CAS Number | 123333-77-7 | [1] |

| Appearance | White to off-white powder | |

| Melting Point | >168 °C (decomposes) |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Temperature |

| Water | 50 g/L | Not specified |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Not specified |

| Methanol | Slightly soluble | Not specified |

Table 3: Optical Properties of this compound

| Parameter | Value | Conditions |

| Specific Rotation [α]D | +176.4° | c=1, H2O, 25 °C |

Table 4: Spectroscopic Data for Maltopentaose

| Technique | Key Observables (Predicted/Reported) |

| ¹H NMR (D₂O) | Complex spectrum with overlapping signals for ring protons. Anomeric protons (H-1) typically resonate in the δ 4.5-5.5 ppm region. |

| ATR-IR (Solid) | Broad O-H stretching band (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and a complex "fingerprint" region (below 1500 cm⁻¹) with characteristic C-O and C-C stretching and bending vibrations of the glycosidic linkages and pyranose rings. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Melting Point

The melting point of this compound, which is more accurately a decomposition temperature, can be determined using a capillary melting point apparatus (e.g., Mel-Temp).

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to approach the expected melting point, followed by a slower ramp rate (1-2 °C/minute) near the melting range.

-

Observation: The temperature at which the solid begins to melt (onset) and the temperature at which it completely becomes liquid (or decomposes, as indicated by charring) are recorded as the melting range.

Determination of Aqueous Solubility

The solubility of this compound in water can be determined using a gravimetric method.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: A known volume of the clear supernatant is transferred to a pre-weighed container and the water is evaporated to dryness under vacuum. The weight of the remaining solid is determined, and the solubility is calculated in g/L.

Measurement of Specific Optical Rotation

The specific rotation of this compound is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in deionized water.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (deionized water).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in dm). The observed optical rotation (α) is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (t).

-

Calculation: The specific rotation [α]Dt is calculated using Biot's Law: [α]Dt = α / (l × c)

Spectroscopic Analysis

a) ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in deuterium oxide (D₂O).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to a reference standard (e.g., TMS or a residual solvent peak). The complex spectrum is analyzed to identify the signals corresponding to the anomeric protons and other protons of the glucose units.

b) Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Methodology:

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition: The ATR-IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) and their corresponding functional groups are identified.

Biological Activity: Prebiotic Effect of Maltopentaose

This compound is not known to be a direct signaling molecule in human cellular pathways. Instead, its primary biological activity is as a prebiotic.[2][3] It selectively promotes the growth and activity of beneficial microorganisms in the gut, particularly Bifidobacteria.[2]

Mechanism of Action

Undigested maltopentaose reaches the colon, where it is fermented by the gut microbiota.[4] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[2][4] These SCFAs have numerous health benefits, including serving as an energy source for colonocytes, modulating the immune system, and influencing gut-brain axis communication.[5][6][7]

Caption: Prebiotic fermentation of Maltopentaose by gut microbiota.

Conclusion

This compound is a well-characterized oligosaccharide with defined physicochemical properties. Its primary biological role as a prebiotic, mediated through fermentation by the gut microbiota to produce beneficial short-chain fatty acids, makes it a compound of significant interest for applications in functional foods, dietary supplements, and pharmaceutical formulations aimed at modulating the gut microbiome for improved health. The experimental protocols provided in this guide offer a foundation for the accurate characterization of this and similar carbohydrate-based molecules.

Caption: Workflow for the physicochemical analysis of this compound.

References

- 1. 1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maltooligosaccharide forming amylases and their applications in food and pharma industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Genomic reconstruction of short-chain fatty acid production by the human gut microbiota [frontiersin.org]

- 6. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Enzymatic Synthesis of Maltopentaose Hydrate from Starch

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of maltopentaose hydrate from starch, a crucial process for obtaining high-purity maltooligosaccharides for research and pharmaceutical applications. Maltopentaose, an oligosaccharide composed of five α-1,4 linked glucose units, serves as a valuable substrate for studying enzyme kinetics and has potential applications in drug delivery and formulation.[1][2] This document provides a comprehensive overview of the methodologies, from starch pretreatment to the final purification and analysis of this compound, supported by quantitative data and visual workflows.

Overview of the Synthesis Pathway

The enzymatic conversion of starch into this compound is a multi-step process that begins with the solubilization and partial hydrolysis of starch, followed by a specific enzymatic reaction to produce maltopentaose, and concludes with purification and analysis of the final product. The overall workflow is depicted below.

Figure 1: General workflow for the enzymatic synthesis of this compound from starch.

Starch Pretreatment

The initial step in the process is the pretreatment of starch to make it more accessible to enzymatic action. This typically involves gelatinization and liquefaction to reduce the viscosity of the starch slurry and break down the complex starch molecules into smaller dextrins.

Experimental Protocol: Dilute Acid Pretreatment

This method utilizes dilute acid and heat to hydrolyze starch.

-

Preparation of Starch Slurry: Prepare a 5-15% (w/v) starch solution in distilled water.

-

Acidification: Add sulfuric acid to the slurry to a final concentration of 0.5-1% (v/v).

-

Hydrolysis: Heat the acidified slurry to a temperature between 130°C and 150°C for 30-60 minutes.[3]

-

Neutralization: Cool the mixture and neutralize it with a suitable base (e.g., NaOH) to the optimal pH for the subsequent enzymatic reaction.

Enzymatic Synthesis of Maltopentaose

The core of the synthesis is the enzymatic conversion of pretreated starch into maltopentaose. This is typically achieved using a maltopentaose-forming amylase.

Key Enzymes and Their Characteristics

Several enzymes can be employed for the synthesis of maltopentaose. The choice of enzyme will depend on the desired yield, purity, and process conditions.

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| Maltopentaose-forming Amylase | Bacillus sp. AIR-5 | 8.5 | 45 | [4] |

| Maltopentaose-producing Enzyme | Novel Isolate | 6.0 - 7.0 | 45 | [5] |

| Amylase A-180 | Isolate 163-26 (DSM 5853) | 6.0 - 7.0 | 45 - 55 | [6] |

| SdG5A | Saccharophagus degradans 2-40T | 6.5 | 45 | [7] |

| Cyclodextrin Glucanotransferase (CGTase) | Thermoanaerobacter sp. | 4.0 - 5.0 | 70 - 90 | [8] |

Experimental Protocol: Enzymatic Saccharification

This protocol is based on the use of a maltopentaose-forming amylase.

-

Substrate Preparation: Use the pretreated and neutralized starch solution.

-

Enzyme Addition: Add the maltopentaose-forming amylase to the starch solution. The enzyme loading should be optimized for the specific enzyme and substrate concentration.

-

Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme (e.g., 45°C and pH 8.5 for the amylase from Bacillus sp. AIR-5).[4] The incubation time can range from several hours to over a day, depending on the desired conversion.

-

Reaction Termination: Terminate the enzymatic reaction by heating the mixture to denature the enzyme (e.g., boiling for 10 minutes).

-

Clarification: Centrifuge the reaction mixture to remove any insoluble material.

A study using Bacillus sp. AIR-5 reported the production of 8.9 g/L of maltopentaose from 40 g/L of soluble starch.[4]

Figure 2: Workflow for the enzymatic saccharification step.

Purification of this compound

The crude product from the enzymatic reaction is a mixture of maltooligosaccharides of varying lengths. Chromatographic methods are employed to separate and purify the maltopentaose.

Experimental Protocol: Chromatographic Separation

This protocol utilizes a nonionic polymeric sorbent for separation.

-

Column Preparation: Pack a chromatography column with a nonionic polymeric sorbent (e.g., SP207). Equilibrate the column with the initial mobile phase.

-

Sample Loading: Load the clarified crude maltopentaose solution onto the column.

-

Elution: Elute the column with a gradient of isopropyl alcohol (IPA) in water. The retention times of the maltooligosaccharides increase with their degree of polymerization, with glucose eluting first, followed by maltose, maltotriose, and then maltopentaose.[9]

-

Fraction Collection: Collect fractions and analyze them for the presence of maltopentaose using a suitable analytical method (e.g., HPLC).

-

Pooling and Concentration: Pool the fractions containing high-purity maltopentaose and concentrate the solution, for example, by rotary evaporation.

-

Crystallization/Lyophilization: Obtain this compound as a solid by crystallization or lyophilization.

Analysis of Maltopentaose

Accurate and reliable analytical methods are essential to monitor the progress of the synthesis and to determine the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the qualitative and quantitative analysis of maltooligosaccharides.

-

Sample Preparation: Dilute the samples (from the reaction mixture or purified fractions) with the mobile phase. Filter the samples through a 0.22 µm syringe filter.

-

Chromatographic System:

-

Column: A column suitable for saccharide analysis, such as an amino-based column (e.g., Asahipak NH2P-50 4E) or an amide column (e.g., Xbridge Amide).[1][10]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a gradient from 80:20 (v/v) acetonitrile:water to 30:70 (v/v) acetonitrile:water.[10]

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for detecting non-UV absorbing sugars.

-

-

Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the maltooligosaccharides by comparing the retention times and peak areas to those of known standards.

Determination of α-Amylase Activity (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is a common assay to determine the activity of α-amylase by measuring the amount of reducing sugars produced.

-

Reagent Preparation:

-

DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of NaOH in 100 mL of distilled water.

-

Substrate: Prepare a 1% (w/v) soluble starch solution in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Standard: Prepare a standard solution of maltose.

-

-

Enzymatic Reaction:

-

Add 0.5 mL of the enzyme solution to 0.5 mL of the starch solution.

-

Incubate at the desired temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

-

-

Color Development:

-

Stop the reaction by adding 1 mL of the DNS reagent.

-

Boil the mixture for 5-15 minutes. A color change from yellow to reddish-brown will occur.

-

Cool the tubes to room temperature and add 9 mL of distilled water.

-

-

Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

Calculation: Determine the amount of reducing sugar produced by comparing the absorbance to a standard curve prepared with known concentrations of maltose. One unit of α-amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.[8][11][12]

Figure 3: Workflow for the DNS assay to determine α-amylase activity.

Conclusion

The enzymatic synthesis of this compound from starch is a viable and specific method for producing this valuable oligosaccharide. By carefully selecting the appropriate enzymes, optimizing reaction conditions, and employing effective purification and analytical techniques, researchers can obtain high-purity maltopentaose for a variety of scientific and pharmaceutical applications. This guide provides a foundational framework for developing and implementing such a process. Further optimization of each step will likely be necessary depending on the specific starch source, enzyme characteristics, and desired final product specifications.

References

- 1. shodex.com [shodex.com]

- 2. researchgate.net [researchgate.net]

- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. JPS63226295A - Method for producing maltopentaose using a novel maltopentaose-producing enzyme - Google Patents [patents.google.com]

- 6. Production and Biochemical Characterization of a High Maltotetraose (G4) Producing Amylase from Pseudomonas stutzeri AS22 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Genesis of Sweet Discovery: A Technical Guide to the History and Unveiling of Maltooligosaccharides

For Immediate Release

A deep dive into the scientific journey of maltooligosaccharides (MOS), this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of their discovery, historical background, and the experimental foundations of their study. From the early explorations of starch hydrolysis to the nuanced understanding of their biochemical roles, this document traces the evolution of our knowledge of these significant oligomers.

Maltooligosaccharides, chains of 3 to 10 glucose units linked by α-1,4 glycosidic bonds, represent a class of carbohydrates with profound implications for the food, pharmaceutical, and biotechnology industries.[1][2] Their story begins not with their isolation, but with the broader investigation of starch, a staple of the human diet and a subject of scientific curiosity for centuries.

A Historical Odyssey: From Dextrins to Defined Oligosaccharides

The journey to understanding maltooligosaccharides was a gradual process of refining our ability to deconstruct and analyze starch. The 19th century marked a pivotal moment with the discovery that starch could be broken down into smaller, water-soluble fragments known as "dextrins."[3] In 1811, Edme-Jean Baptiste Bouillon-Lagrange first documented this process, laying the groundwork for future investigations into the nature of these starch derivatives.[3] For much of the 19th and early 20th centuries, the work of pioneers like Emil Fischer in carbohydrate chemistry was instrumental in establishing the fundamental principles of monosaccharide structure and linkage, which would be essential for later deciphering the structure of oligosaccharides.[4]

A significant leap forward occurred in 1963 with the successful isolation and characterization of specific maltooligosaccharides, namely maltotriose and maltotetraose, from starch hydrolysates. This achievement signaled a shift from studying heterogeneous dextrin mixtures to analyzing discrete oligosaccharide molecules. The 1970s witnessed a surge in interest, particularly in Japan, where research into oligosaccharides for food applications began in earnest around 1970-1975.[2] This era heralded the development of enzymatic processes for the controlled production of maltooligosaccharides, leveraging enzymes like α-amylases and the newly discovered maltooligosaccharide-forming amylases (MFAses).[1]

Quantitative Profile of Key Maltooligosaccharides

The precise chemical nature of individual maltooligosaccharides dictates their physical properties and biological functions. The following table summarizes key quantitative data for the most common maltooligosaccharides.

| Property | Maltotriose | Maltotetraose | Maltopentaose | Maltohexaose | Maltoheptaose |

| Degree of Polymerization (DP) | 3 | 4 | 5 | 6 | 7 |

| Molecular Formula | C₁₈H₃₂O₁₆ | C₂₄H₄₂O₂₁ | C₃₀H₅₂O₂₆ | C₃₆H₆₂O₃₁ | C₄₂H₇₂O₃₆ |

| Molecular Weight ( g/mol ) | 504.44 | 666.58 | 828.72 | 990.86 | 1153.00 |

| Water Solubility (g/L) | High | High | High | High | High |

Foundational Experimental Protocols

The ability to produce and analyze maltooligosaccharides underpins all research in this field. The following sections detail the methodologies for key experiments that have been central to the study of these molecules.

Enzymatic Synthesis of Maltooligosaccharides

The controlled depolymerization of starch using specific enzymes is the cornerstone of maltooligosaccharide production. This protocol provides a generalized workflow for generating a mixture of maltooligosaccharides.

Objective: To produce maltooligosaccharides through the enzymatic hydrolysis of starch.

Materials:

-

Soluble starch

-

α-amylase (e.g., from Bacillus licheniformis)

-

Phosphate buffer (pH 6.9)

-

Sodium chloride

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a 1% (w/v) solution of soluble starch in phosphate buffer. Heat the solution with stirring until the starch is fully dissolved, then cool to the desired reaction temperature (e.g., 50°C).

-

Enzyme Preparation: Prepare a stock solution of α-amylase in phosphate buffer containing sodium chloride.

-

Enzymatic Reaction: Add a predetermined amount of the α-amylase solution to the starch solution to initiate the hydrolysis. Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

-

Reaction Termination: At various time points, withdraw aliquots of the reaction mixture and terminate the enzymatic activity by adding DNS reagent and boiling for 5-15 minutes. The DNS reagent also serves to quantify the reducing sugars produced.

-

Analysis: Analyze the reaction products using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the specific maltooligosaccharides formed.

Analysis by Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of maltooligosaccharide mixtures.

Objective: To separate and identify different maltooligosaccharides in a sample.

Materials:

-

Silica gel TLC plates

-

Developing solvent (e.g., a mixture of acetonitrile, ethyl acetate, propanol, and water)

-

Spotting capillaries

-

Maltooligosaccharide standards (maltotriose, maltotetraose, etc.)

-

Visualization reagent (e.g., a solution of diphenylamine, aniline, and phosphoric acid in acetone)

-

Heating plate or oven

Procedure:

-

Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.

-

Sample Application: Using a capillary tube, spot small amounts of the maltooligosaccharide standards and the experimental sample onto the starting line, ensuring the spots are small and do not spread.

-

Development: Place the TLC plate in a developing chamber containing the developing solvent. The solvent level should be below the starting line. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate completely. Spray the plate with the visualization reagent and heat it on a hot plate or in an oven until colored spots appear.

-

Analysis: Compare the migration distance (Rf value) of the spots in the sample to those of the standards to identify the maltooligosaccharides present.

Visualizing the Molecular Interactions of Maltooligosaccharides

The biological and industrial relevance of maltooligosaccharides is rooted in their specific interactions with proteins and other molecules. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and processes involving these oligosaccharides.

Caption: Workflow for the enzymatic synthesis and analysis of maltooligosaccharides.

Caption: MyD88-dependent TLR4 signaling pathway activated by long-chain IMOs.

Caption: Regulatory role of maltotriose in plant starch metabolism.

References

Maltopentaose Hydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of maltopentaose hydrate, a maltooligosaccharide of significant interest in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and relevant biochemical pathways.

Core Chemical and Physical Data

Maltopentaose is an oligosaccharide composed of five glucose units linked by α-1,4 glycosidic bonds. It is commonly available in its hydrated form. The key quantitative data for both the hydrated and anhydrous forms are summarized below for easy reference.

| Property | This compound | Maltopentaose (Anhydrous) |

| CAS Number | 123333-77-7[1][2][3] | 34620-76-3[4] |

| Molecular Formula | C30H54O27[1][2] | C30H52O26[4] |

| Molecular Weight | 846.7 g/mol [1][2][3] | 828.72 g/mol [4] |

| Form | White solid | White solid |

| Solubility | Water: 50 g/L | Not specified |

| Purity (typical) | ≥95% (HPLC) | ≥90% |

| Synonyms | Amylopentaose[4] | Amylopentaose |

Biochemical Significance and Applications

Maltopentaose serves as a crucial substrate in the study of carbohydrate-active enzymes, particularly α-amylases. Its defined structure makes it an ideal model for investigating enzyme kinetics, substrate specificity, and the mechanisms of glycosidic bond cleavage. Furthermore, it is instrumental in the screening and characterization of α-amylase inhibitors, which are of therapeutic interest in the management of type 2 diabetes by controlling postprandial hyperglycemia.

Experimental Protocols

Detailed methodologies for key experiments involving maltopentaose are outlined below. These protocols are provided as a guide and may require optimization for specific experimental conditions.

Production of Maltopentaose from Starch

This protocol describes the enzymatic hydrolysis of starch to produce maltopentaose.

Materials:

-

Soluble starch

-

α-Amylase (e.g., from Bacillus amyloliquefaciens)

-

Pullulanase (debranching enzyme)

-

Sodium phosphate buffer (pH 6.9)

-

3,5-Dinitrosalicylic acid (DNSA) reagent for reducing sugar analysis

-

HPLC system for product analysis

Procedure:

-

Prepare a 1% (w/v) solution of soluble starch in sodium phosphate buffer.

-

Heat the solution to boiling with constant stirring to gelatinize the starch, then cool to the optimal temperature for the enzymes (e.g., 50-70°C).

-

Add α-amylase and pullulanase to the starch solution. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture for a defined period (e.g., 1-24 hours), with periodic sampling to monitor the progress of hydrolysis.

-

Terminate the enzymatic reaction by boiling the mixture for 10 minutes.

-

Analyze the hydrolysate for maltopentaose content using HPLC. The concentration of reducing sugars can be determined using the DNSA method.

HPLC Analysis of Maltopentaose

This protocol outlines the separation and quantification of maltopentaose from a mixture of maltooligosaccharides using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

-

Amine-based or polymer-based columns suitable for carbohydrate analysis (e.g., Amino, HILIC).

Mobile Phase:

-

A mixture of acetonitrile and water is commonly used. The exact ratio will depend on the column and the desired separation (e.g., 70:30 acetonitrile:water).

Procedure:

-

Prepare standard solutions of glucose, maltose, maltotriose, maltotetraose, maltopentaose, and other relevant oligosaccharides in the mobile phase.

-

Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

-

Inject the standards and the sample onto the HPLC system.

-

Elute the components isocratically at a constant flow rate (e.g., 1.0 mL/min) and column temperature.

-

Identify and quantify maltopentaose in the sample by comparing the retention time and peak area to the corresponding standard.

α-Amylase Activity Assay using Maltopentaose

This protocol describes a method to determine the activity of α-amylase using maltopentaose as a substrate. The assay is based on a coupled enzymatic reaction where the products of maltopentaose hydrolysis are further converted, leading to a change in NADP+ concentration, which can be monitored spectrophotometrically.

Materials:

-

Maltopentaose

-

α-Amylase

-

α-Glucosidase

-

Glucose-6-phosphate dehydrogenase

-

Hexokinase

-

ATP

-

NADP+

-

Magnesium chloride

-

Buffer solution (e.g., Tris-HCl or phosphate buffer)

Procedure:

-

Prepare a reaction mixture containing the buffer, NADP+, ATP, magnesium chloride, hexokinase, and glucose-6-phosphate dehydrogenase.

-

Add the α-glucosidase to the mixture.

-

Add the maltopentaose substrate and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding the α-amylase solution.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

-

The rate of change in absorbance is proportional to the α-amylase activity.

α-Amylase Inhibition Assay

This protocol is used to screen for and characterize inhibitors of α-amylase activity.

Materials:

-

α-Amylase

-

Maltopentaose or soluble starch as substrate

-

Test inhibitor compound

-

DNSA reagent

-

Sodium phosphate buffer (pH 6.9)

Procedure:

-

Prepare solutions of the α-amylase, substrate, and test inhibitor in the buffer.

-

In a series of test tubes, add the α-amylase solution and different concentrations of the test inhibitor. A control tube should contain the enzyme and buffer without the inhibitor.

-

Pre-incubate the enzyme-inhibitor mixtures at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate solution to each tube.

-

Incubate the reaction mixtures for a precise time (e.g., 10-20 minutes).

-

Stop the reaction by adding the DNSA reagent.

-

Boil the tubes for 5-10 minutes to allow for color development.

-

After cooling, measure the absorbance at 540 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.[5][6]

Visualizing Biochemical Pathways and Experimental Workflows

To further elucidate the role of maltopentaose, the following diagrams, generated using Graphviz (DOT language), illustrate a key biochemical pathway and a standard experimental workflow.

References

- 1. Production of isocyclomaltopentaose from starch using isocyclomaltooligosaccharide glucanotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha-Amylase determination using maltopentaose as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Maltopentaose Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of maltopentaose hydrate in various solvents, offering crucial data and methodologies for its application in research, pharmaceutical development, and other scientific endeavors.

Introduction to this compound

Maltopentaose is a maltooligosaccharide consisting of five α-1,4 linked D-glucose units. In its solid form, it often exists as a hydrate, with water molecules incorporated into its crystalline structure. Understanding the solubility and stability of this compound is paramount for its effective use as a substrate in enzymatic assays, a standard for chromatographic analysis, an excipient in drug formulations, and a carbon source in microbiological studies.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its handling and application in various experimental and formulation contexts. The following table summarizes the available quantitative data on its solubility in different solvents.

| Solvent | Temperature | Solubility (mg/mL) | Notes |

| Water | Ambient | 100 - 116.67 | High solubility. One source indicates 100 mg/mL, another suggests 116.67 mg/mL (ultrasonication may be needed). |

| Dimethyl Sulfoxide (DMSO) | Ambient | 20 - 100 | Good solubility. Different suppliers report varying solubilities. |

| Dimethylformamide (DMF) | Ambient | 20 | Moderate solubility. |

| Phosphate-Buffered Saline (PBS) pH 7.2 | Ambient | 2 | Lower solubility compared to pure water, likely due to the presence of salts. |

| Ethanol | Ambient | Insoluble | Generally considered insoluble in ethanol. |

| Methanol | Ambient | Slightly Soluble | Quantitative data is not readily available, but it is reported to have low solubility. |

Note: The solubility of carbohydrates like maltopentaose in aqueous solutions is often temperature-dependent, generally increasing with higher temperatures. However, specific quantitative data for the temperature-dependent solubility of this compound is not extensively available in the public domain.

Stability of this compound

The chemical stability of this compound is crucial for ensuring the integrity of experimental results and the shelf-life of formulations. Degradation can occur through hydrolysis of the glycosidic bonds, particularly under certain pH and temperature conditions.

pH Stability

Thermal Stability

Elevated temperatures can accelerate the degradation of maltopentaose, especially in aqueous solutions. This degradation can occur through hydrolysis and other reactions, such as Maillard reactions in the presence of amino acids. For long-term storage of solutions, refrigeration or freezing is recommended. Solid this compound is generally stable at ambient temperature when stored in a dry environment.

Enzymatic Stability

Maltopentaose is a substrate for various amylases and other glycoside hydrolases. Its stability in the presence of such enzymes is inherently low, as it is readily hydrolyzed into smaller oligosaccharides and glucose. This property is fundamental to its use in enzyme activity assays.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination using the Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Place the container in a constant temperature bath or incubator with continuous agitation (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at a high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of maltopentaose using a suitable analytical method, such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Stability Assessment in Aqueous Solution

This protocol outlines a method for assessing the stability of this compound under different pH and temperature conditions.

Logical Flow for Stability Study

Caption: Logical workflow for a maltopentaose stability study.

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound in a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7, 9).

-

Incubation: Dispense aliquots of each buffered solution into sealed vials and place them in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw a vial from each condition. Immediately quench any degradation by cooling the sample on ice or by neutralizing the pH if appropriate.

-

Quantification: Analyze the samples using a validated HPLC-RID method to determine the concentration of the remaining maltopentaose.

-

Data Analysis: For each condition, plot the percentage of remaining maltopentaose against time. Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k). The shelf-life (t90), the time it takes for 10% of the substance to degrade, can then be estimated.

Analytical Method: HPLC-RID for Maltopentaose Quantification

Signaling Pathway for HPLC-RID Analysis

Caption: Signal and component flow in HPLC-RID analysis.

Typical HPLC-RID Parameters:

-

Column: A carbohydrate analysis column, such as an amino- or amide-based column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

-

Detector: Refractive Index Detector (RID), which is sensitive to changes in the refractive index of the eluent as the analyte passes through. The detector temperature should also be kept constant.

-

Injection Volume: Typically 10-20 µL.

-

Quantification: Based on a calibration curve generated from standards of known maltopentaose concentrations.

Conclusion

This technical guide provides essential data and protocols for working with this compound. The provided solubility data in various solvents allows for the informed preparation of solutions for a multitude of applications. The detailed experimental protocols for solubility and stability determination offer a framework for researchers to generate their own specific data under their experimental conditions. The use of HPLC-RID is a robust method for the quantification of maltopentaose in these studies. For drug development professionals, this information is critical for formulation design and for ensuring the quality and stability of products containing this compound.

Maltopentaose: A Technical Guide to its Natural Occurrence and Microbial Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of maltopentaose, a linear maltooligosaccharide composed of five α-1,4 linked glucose units. The document details its natural sources, with a focus on barley, and provides an in-depth exploration of its microbial production, including detailed experimental protocols and quantitative data. Furthermore, this guide elucidates the key metabolic pathway involved in maltopentaose transport and utilization in bacteria.

Natural Sources of Maltopentaose

Maltopentaose is found in nature, although its concentration in raw materials is generally low. The primary documented natural source of this oligosaccharide is barley (Hordeum vulgare L.).

Occurrence in Barley

Barley grains are a significant source of various carbohydrates, including starch and a range of maltooligosaccharides. During the malting process, which involves controlled germination of the grain, enzymatic activity breaks down starch, leading to an increase in the concentration of smaller oligosaccharides. While maltose is the most abundant sugar in barley malt, maltopentaose is also present.

Table 1: Quantitative Data on Sugars in Barley and Barley Malt

| Carbohydrate | Concentration in Raw Barley Endosperm (% of total sugars) | Concentration in Malt Flour |

| Sucrose | ~50% | Varies |

| Maltose | 0.1% - 0.2% | Significantly Increased |

| Maltopentaose | Data not readily available in cited literature | Present, but specific quantitative data is limited[1] |

| Fructose | Present | Increased |

| Glucose | Present | Increased |

Note: The malting process significantly alters the sugar profile of barley, with a notable increase in fermentable sugars like maltose.[2][3] The precise concentration of maltopentaose can vary depending on the barley cultivar and the specific malting conditions employed.[2][3]

Microbial Production of Maltopentaose

Microbial fermentation offers a promising and highly efficient method for the large-scale production of high-purity maltopentaose. This process typically involves the use of specific bacterial strains that secrete amylolytic enzymes capable of hydrolyzing starch into maltopentaose as a primary product.

Maltopentaose-Producing Microorganisms

Several bacterial species have been identified for their ability to produce maltopentaose-forming amylases. Among these, strains of Bacillus are widely utilized due to their robust growth characteristics and high enzyme yields.

A notable example is Bacillus sp. AIR-5 , a soil bacterium that produces an extracellular maltopentaose-forming amylase.[4] This strain has been shown to efficiently convert soluble starch into maltopentaose.

Quantitative Yields from Microbial Production

The yield of maltopentaose from microbial fermentation can be significant, far exceeding what is typically found in natural sources.

Table 2: Microbial Production of Maltopentaose by Bacillus sp. AIR-5

| Substrate | Substrate Concentration | Maltopentaose Yield | Purity (% of total maltooligosaccharides) | Reference |

| Soluble Starch | 40 g/L | 8.9 g/L | 90% | [4] |

Experimental Protocol: Microbial Production and Purification of Maltopentaose

This section provides a detailed methodology for the production of maltopentaose using Bacillus sp. AIR-5, followed by a two-step purification process.

-

Media Preparation : Prepare a fermentation medium containing a suitable carbon source, such as soluble starch, along with nitrogen sources and essential minerals to support bacterial growth and enzyme production. A typical medium might include:

-

Soluble Starch: 40 g/L

-

Peptone: 5 g/L

-

Yeast Extract: 5 g/L

-

(NH₄)₂SO₄: 2 g/L

-

KH₂PO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

Adjust the final pH to 7.0.

-

-

Inoculation : Inoculate the sterile fermentation medium with a fresh overnight culture of Bacillus sp. AIR-5.

-

Incubation : Incubate the culture at 37°C with shaking (e.g., 150 rpm) for 72 hours.[5]

-

Harvesting : After incubation, centrifuge the culture broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells. The supernatant, which contains the extracellular amylase and the maltopentaose product, is collected.

The purification of maltopentaose from the fermentation supernatant involves the removal of the enzyme, residual substrate, and other oligosaccharides.

-

Enzyme Removal and Concentration :

-

Concentrate the culture supernatant using a 30 kDa molecular weight cut-off membrane. This step serves to both concentrate the oligosaccharides and remove the high molecular weight amylase enzyme.[4]

-

-

Anion-Exchange Chromatography :

-

Column : DEAE-Cellulose column.

-

Equilibration : Equilibrate the column with a starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Sample Loading : Load the concentrated and enzyme-free supernatant onto the equilibrated column.

-

Elution : Elute the bound molecules using a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer. Maltopentaose, being a neutral carbohydrate, will likely elute in the flow-through or with a low salt concentration, while any remaining charged impurities will bind to the column. Collect fractions and assay for the presence of maltopentaose.

-

-

Gel Filtration Chromatography :

-

Column : Sephadex G-150 column.

-

Equilibration : Equilibrate the column with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Sample Loading : Pool the maltopentaose-containing fractions from the ion-exchange chromatography, concentrate if necessary, and load onto the equilibrated gel filtration column.

-

Elution : Elute with the equilibration buffer. Molecules are separated based on size. Collect fractions and analyze for maltopentaose content. This step helps to separate maltopentaose from other oligosaccharides of different sizes.

-

Maltodextrin Transport and Metabolism Pathway

Maltopentaose, as a maltodextrin, is transported into bacterial cells and metabolized through a well-characterized pathway. The genes for the proteins involved in this process are typically organized in the mal operon. The regulation of this operon is tightly controlled, with maltotriose acting as the key inducer.

Overview of the Pathway

The transport of maltodextrins across the bacterial cell envelope is a multi-step process involving a specific porin in the outer membrane and an ABC (ATP-binding cassette) transporter in the inner membrane. Once inside the cytoplasm, the maltodextrins are metabolized by a series of enzymes.

Caption: Maltodextrin transport and metabolism pathway in bacteria.

Workflow for Microbial Production and Purification of Maltopentaose

The overall process for obtaining pure maltopentaose from microbial sources can be summarized in the following workflow.

Caption: Workflow for microbial production and purification of maltopentaose.

Conclusion

While maltopentaose is naturally present in sources like barley, its low abundance makes direct extraction impractical for large-scale applications. Microbial production, particularly through fermentation with specialized bacterial strains such as Bacillus sp. AIR-5, provides a highly efficient and scalable alternative for generating high-purity maltopentaose. The detailed protocols and understanding of the underlying metabolic pathways presented in this guide offer a solid foundation for researchers and professionals in the fields of biotechnology and drug development to explore the potential of this unique oligosaccharide. Further research into optimizing fermentation conditions and exploring novel microbial sources will continue to enhance the production and availability of maltopentaose for various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative analysis of malt quality and starch characteristics of three South Korean barley cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction and association analysis of malting related traits in barley - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Anomeric Configuration of Maltopentaose Hydrate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Maltopentaose, an oligosaccharide consisting of five α-1,4 linked D-glucose units, is a molecule of significant interest in biochemical research and pharmaceutical development. As a substrate for amylolytic enzymes and a ligand for various carbohydrate-binding proteins, its precise three-dimensional structure is critical to its biological function. A key determinant of this structure is the anomeric configuration at the C1 carbon of the reducing glucose residue. This technical guide provides an in-depth exploration of the anomeric forms of maltopentaose hydrate, its significance in biological interactions, and detailed methodologies for its characterization.

The Anomeric Center of Maltopentaose

In aqueous solution, the terminal reducing glucose unit of maltopentaose can exist in two interconverting stereoisomeric forms, or anomers: the alpha (α) anomer and the beta (β) anomer. This phenomenon, known as mutarotation, occurs via a transient open-chain aldehyde form.

-

α-Anomer: The hydroxyl group on the anomeric carbon (C1) is in an axial position, on the opposite side of the ring from the CH₂OH group (C6).

-

β-Anomer: The hydroxyl group on the anomeric carbon is in an equatorial position, on the same side of the ring as the CH₂OH group.

Significance of Anomeric Configuration in Biological Systems

The seemingly subtle difference in the orientation of a single hydroxyl group at the anomeric center has profound implications for the biological activity of maltopentaose. Enzymes and carbohydrate-binding proteins (lectins) often exhibit a high degree of stereospecificity, preferentially recognizing one anomer over the other.

This specificity is exemplified by the interaction of maltooligosaccharides with Maltose Binding Protein (MBP), a key component of the maltose/maltodextrin system in Escherichia coli. Studies utilizing single-molecule techniques have demonstrated that MBP can bind to both α and β anomers of maltooligosaccharides, but with different affinities and resulting in distinct conformational states of the protein.[1] This differential recognition underscores the importance of considering the anomeric composition of maltopentaose in any study of its biological interactions. The β-anomer is often the major binding form, highlighting that the anomeric configuration directly influences the kinetics and thermodynamics of protein-carbohydrate interactions.[1]

Data Presentation

| Parameter | α-Anomer | β-Anomer | Reference |

| Anomeric OH Position | Axial | Equatorial | General Carbohydrate Chemistry |

| ¹H-NMR Anomeric Proton (H1) Chemical Shift (ppm) in D₂O (Maltose as reference) | ~5.22 | ~4.64 | Based on Maltose Data |

| ¹H-NMR H1-H2 Coupling Constant (J₁‚₂) (Hz) (Maltose as reference) | ~3-4 | ~8 | Based on Maltose Data |

| Equilibrium Distribution in Aqueous Solution (Maltose as reference) | ~36% | ~64% | Based on Maltose Data |

Experimental Protocols

Determination of Anomeric Configuration by ¹H-NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful non-destructive technique for determining the anomeric configuration of carbohydrates. The chemical shift and the coupling constant of the anomeric proton (H1) are highly sensitive to its stereochemical environment.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).

-

Lyophilize the sample to remove exchangeable protons and then redissolve in D₂O to ensure a clean spectrum.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹H-NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Key acquisition parameters to optimize include:

-

Pulse Angle: 30-45° to ensure quantitative measurements.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 5-10 seconds for quantitative analysis).

-

Acquisition Time (aq): Sufficient to resolve the signals of interest (typically 2-4 seconds).

-

Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).

-

-

Maintain a constant temperature (e.g., 298 K) to ensure equilibrium is stable.

-

-

Data Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Identify the signals corresponding to the anomeric protons of the α and β anomers. For maltopentaose, the α-anomeric proton will appear at a lower field (further downfield) than the β-anomeric proton.

-

Measure the coupling constant (J-coupling) between the anomeric proton (H1) and the adjacent proton (H2). A small coupling constant (³JH1,H2 ≈ 3-4 Hz) is indicative of a cis relationship (α-anomer), while a larger coupling constant (³JH1,H2 ≈ 8 Hz) indicates a trans relationship (β-anomer).

-

Integrate the areas of the α and β anomeric proton signals. The ratio of these integrals corresponds to the molar ratio of the two anomers in the solution.

-

Enzymatic Determination of Anomeric Configuration

Principle: This method leverages the high anomeric specificity of certain enzymes. For maltooligosaccharides, maltose phosphorylase, which specifically acts on the α-anomer of maltose, can be adapted for this purpose. The disappearance of the substrate or the appearance of a product is monitored over time.

Methodology:

-

Reagents and Buffers:

-

This compound solution of known concentration.

-

Maltose phosphorylase (high purity).

-

Reaction buffer (e.g., phosphate buffer, pH 7.0).

-

Detection reagents (e.g., a coupled enzyme system to measure a product like glucose-1-phosphate).

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the maltopentaose solution in the reaction buffer.

-

Initiate the reaction by adding a specific amount of maltose phosphorylase.

-

Monitor the reaction progress over time. This can be done by:

-

Coupled Enzyme Assay: A common method is to couple the reaction to other enzymes that produce a chromogenic or fluorogenic signal. For example, the glucose-1-phosphate produced can be converted to glucose-6-phosphate by phosphoglucomutase, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the production of NADPH, which can be monitored spectrophotometrically at 340 nm.

-

Chromatographic Analysis: At different time points, aliquots of the reaction mixture can be taken and the reaction stopped (e.g., by boiling or adding a quenching agent). The remaining substrate and products can then be quantified by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

-

-

-

Data Analysis:

-

By monitoring the rate of the reaction, which is dependent on the concentration of the α-anomer, the initial amount of the α-anomer can be determined.

-

The total concentration of maltopentaose is known, so the concentration of the β-anomer can be calculated by subtraction.

-

Mandatory Visualizations

The anomeric configuration of this compound is a fundamental stereochemical feature with significant implications for its biological function. For researchers and drug development professionals working with this oligosaccharide, a thorough understanding and accurate characterization of its anomeric composition are paramount. The experimental protocols detailed in this guide, namely ¹H-NMR spectroscopy and anomer-specific enzymatic assays, provide robust methods for this characterization. The recognition that different anomers can lead to distinct biological outcomes, as illustrated by the interaction with Maltose Binding Protein, highlights the necessity of considering anomeric purity and equilibrium in the design and interpretation of experiments involving maltopentaose.

References

Methodological & Application

Application Notes and Protocols for Alpha-Amylase Assays Using Maltopentaose Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the determination of alpha-amylase activity using maltopentaose hydrate as a substrate. This method offers high specificity and is suitable for various research and drug development applications, including high-throughput screening of alpha-amylase inhibitors.

Introduction

Alpha-amylases (EC 3.2.1.1) are endo-amylases that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in starch and related oligosaccharides. The measurement of their activity is crucial in various fields, including clinical diagnostics, food production, and drug discovery. Maltopentaose, a linear oligosaccharide consisting of five α-1,4-linked glucose units, serves as a specific substrate for alpha-amylase. Its hydrolysis yields smaller oligosaccharides, primarily maltose and maltotriose.

This document describes a continuous spectrophotometric assay for alpha-amylase activity. The assay is based on a coupled-enzyme system where the products of maltopentaose hydrolysis are further processed by a series of enzymes, ultimately leading to the formation of NADPH, which can be monitored by the increase in absorbance at 340 nm.

Principle of the Assay

The alpha-amylase assay using this compound as a substrate is a multi-step enzymatic process:

-

Hydrolysis of Maltopentaose: Alpha-amylase hydrolyzes maltopentaose into smaller oligosaccharides, such as maltose and maltotriose.

-

Hydrolysis of Oligosaccharides: α-Glucosidase (maltase) then hydrolyzes these oligosaccharides to D-glucose.

-

Phosphorylation of Glucose: In the presence of ATP, hexokinase phosphorylates D-glucose to glucose-6-phosphate (G6P).

-

Oxidation of G6P: Glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the oxidation of G6P, with the concomitant reduction of NADP+ to NADPH.

The rate of NADPH formation is directly proportional to the alpha-amylase activity in the sample.

Data Presentation

Table 1: Key Parameters of the Alpha-Amylase Assay

| Parameter | Value | Reference |

| Substrate | This compound | |

| Enzyme | α-Amylase | |

| Michaelis Constant (Km) for Maltopentaose | 0.48 mmol/L | [1] |

| Detection Wavelength | 340 nm | |

| Assay Type | Continuous, Spectrophotometric |

Table 2: Assay Performance Characteristics

| Characteristic | Result |

| Linearity | Up to 2,500 U/L |

| Within-run Precision (CV%) | 2.17% at 75.0 U/L |

| Day-to-day Precision (CV%) | 2.49% at 112 U/L |

| Interference | No significant interference from glucose up to 4000 mg/dL or maltose up to 600 mg/dL with appropriate blanking procedures.[2] |

Experimental Protocols

Reagent Preparation

Reagent 1 (R1): Assay Buffer and Substrate

-

Buffer: 100 mM HEPES buffer, pH 7.0.

-

This compound: 10 mM.

-

α-Glucosidase: ≥ 20 U/mL.

-

ATP: 2.5 mM.

-

NADP+: 2.0 mM.

-

Magnesium Chloride (MgCl2): 5.0 mM.

-

Sodium Azide: 0.05% (w/v) as a preservative.

Preparation: Dissolve the required amounts of HEPES, this compound, ATP, NADP+, and MgCl2 in deionized water. Add the α-glucosidase and sodium azide. Adjust the pH to 7.0 and bring to the final volume with deionized water. Store at 2-8°C.

Reagent 2 (R2): Coupling Enzyme

-

Buffer: 100 mM HEPES buffer, pH 7.0.

-

Hexokinase: ≥ 40 U/mL.

-

Glucose-6-Phosphate Dehydrogenase (G6PDH): ≥ 40 U/mL.

-

Sodium Azide: 0.05% (w/v).

Preparation: Dissolve the required amounts of HEPES and sodium azide in deionized water. Add the hexokinase and G6PDH. Adjust the pH to 7.0 and bring to the final volume with deionized water. Store at 2-8°C.

Sample Preparation

-

Serum and Plasma: Use fresh, non-hemolyzed serum or plasma.

-

Urine: Centrifuge to remove any sediment before use.

-

Saliva: Centrifuge to clarify and dilute appropriately with the assay buffer.

-

Drug Discovery Samples: Dissolve compounds in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the assay buffer. Ensure the final solvent concentration does not inhibit the enzymes.

Assay Procedure

-

Set up the spectrophotometer: Set the wavelength to 340 nm and the temperature to 37°C.

-

Prepare the reaction mixture: In a microplate well or a cuvette, mix 200 µL of Reagent 1 (R1) with 50 µL of Reagent 2 (R2).

-

Pre-incubate: Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any endogenous glucose in the sample.

-

Initiate the reaction: Add 10 µL of the sample to the reaction mixture.

-

Monitor the reaction: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the activity: Determine the rate of change in absorbance per minute (ΔA/min). The alpha-amylase activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Calculation of Alpha-Amylase Activity (U/L):

Visualizations

Enzymatic Reaction Pathway

Caption: Coupled enzymatic reaction pathway for the alpha-amylase assay.

Experimental Workflow

Caption: Step-by-step experimental workflow for the alpha-amylase assay.

Logical Relationship of Assay Components

Caption: Logical relationship of the key components in the alpha-amylase assay.

References

- 1. Identification and Characterization of Novel Malto-Oligosaccharide-Forming Amylase AmyCf from Cystobacter sp. Strain CF23 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An enzymatic method for the alpha-amylase assay which comprises a new procedure for eliminating glucose and maltose in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Amylase Activity with Maltopentaose Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amylases (EC 3.2.1.1) are endo-acting enzymes that play a crucial role in carbohydrate metabolism by catalyzing the hydrolysis of internal α-1,4-glucosidic linkages in polysaccharides like starch and glycogen. The determination of α-amylase activity is essential in various fields, including clinical diagnostics, food production, and drug development. Maltopentaose, a maltooligosaccharide consisting of five α-1,4-linked glucose units, serves as a well-defined and specific substrate for α-amylase, allowing for more reproducible and precise kinetic studies compared to complex polysaccharides.[1] This document provides detailed protocols for determining α-amylase activity using maltopentaose hydrate as the substrate, employing both a continuous coupled enzymatic assay and a discontinuous colorimetric method.

Principle of the Assays

Two primary methods are detailed herein for the determination of α-amylase activity using maltopentaose as a substrate:

-

NADP-Coupled Continuous Enzymatic Assay: This is a highly specific and continuous assay that allows for real-time monitoring of amylase activity. α-amylase hydrolyzes maltopentaose into smaller oligosaccharides, primarily maltose and maltotriose. These products are then acted upon by α-glucosidase to yield glucose. The glucose is subsequently phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH). This final step involves the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH, which can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

3,5-Dinitrosalicylic Acid (DNS) Discontinuous Assay: This method relies on the quantification of reducing sugars produced upon the hydrolysis of maltopentaose by α-amylase. The reaction is stopped at a specific time point, and the DNS reagent is added. In an alkaline solution and upon heating, the DNS is reduced by the newly formed reducing ends of the sugar products (maltose and maltotriose), resulting in a color change from yellow to orange-red. The intensity of the color, which is proportional to the concentration of reducing sugars, is measured spectrophotometrically at 540 nm.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for α-amylase activity with maltopentaose as the substrate, gathered from various studies. These values can serve as a reference for experimental design.

| Parameter | Human Pancreatic α-Amylase | Human Salivary α-Amylase | Source |

| Optimal pH | 7.0 | 6.7 - 7.0 | [4][5] |

| Optimal Temperature | ~37 °C | ~37 °C | [5] |

| Km for Maltopentaose | 0.48 mmol/L | Not specified | [6] |

Signaling Pathway: NADP-Coupled Enzymatic Assay

Caption: NADP-Coupled Enzymatic Reaction Cascade.

Experimental Protocols

Protocol 1: NADP-Coupled Continuous Enzymatic Assay

This protocol is adapted for a 96-well plate format but can be scaled for cuvette-based spectrophotometers.

Materials and Reagents:

-

This compound (Substrate)

-

α-Amylase (Sample)

-

α-Glucosidase

-

Hexokinase

-

Glucose-6-Phosphate Dehydrogenase (G6PDH)

-

Adenosine 5'-triphosphate (ATP)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.0)

-

Magnesium chloride (MgCl₂)

-

Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature

-

96-well UV-transparent microplate

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.0, containing 10 mM MgCl₂.

-

Maltopentaose Solution: Prepare a stock solution of maltopentaose in assay buffer. The final concentration in the assay should be optimized, but a starting point is typically 5-10 times the Km (e.g., 2.5 - 5.0 mM).

-

Coupling Enzyme Mix: Prepare a cocktail of the coupling enzymes in assay buffer. The final concentrations in the assay should be sufficient to ensure that the amylase activity is the rate-limiting step. Typical final concentrations are:

-

α-Glucosidase: ≥ 10 U/mL

-

Hexokinase: ≥ 2 U/mL

-

G6PDH: ≥ 1 U/mL

-

-

ATP/NADP+ Solution: Prepare a solution containing ATP and NADP+ in assay buffer. Final concentrations in the assay are typically around 1-2 mM for ATP and 1 mM for NADP+.

Experimental Procedure:

-

Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a master mix containing the assay buffer, coupling enzyme mix, and ATP/NADP+ solution.

-

Add Substrate: Add the maltopentaose solution to each well.

-

Equilibration: Incubate the plate at the desired temperature (e.g., 37 °C) for 5-10 minutes to allow the temperature to equilibrate and to establish a baseline reading.

-

Initiate the Reaction: Add the α-amylase sample to each well to initiate the reaction.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. The amylase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Protocol 2: 3,5-Dinitrosalicylic Acid (DNS) Discontinuous Assay

Materials and Reagents:

-

This compound (Substrate)

-

α-Amylase (Sample)

-

Sodium phosphate buffer (e.g., 20 mM, pH 6.9, containing 6.7 mM NaCl)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Maltose (for standard curve)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

-

Heating block or water bath at 100 °C

-

Ice bath

Reagent Preparation:

-

Assay Buffer: 20 mM sodium phosphate buffer, pH 6.9, with 6.7 mM NaCl.[7]

-

Maltopentaose Solution: Prepare a solution of maltopentaose in assay buffer (e.g., 1% w/v).

-

DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate and dissolve. Bring the final volume to 100 mL with distilled water. Store in a dark bottle.[8]

-

Maltose Standard Solutions: Prepare a series of maltose standards of known concentrations (e.g., 0 to 2 mg/mL) in the assay buffer.

Experimental Procedure:

-

Standard Curve: a. To a series of tubes, add a fixed volume of each maltose standard. b. Add an equal volume of DNS reagent to each tube. c. Heat the tubes in a boiling water bath for 5-15 minutes.[7] d. Cool the tubes on ice. e. Add a fixed volume of distilled water to dilute the samples. f. Measure the absorbance at 540 nm. g. Plot a standard curve of absorbance versus maltose concentration.

-

Amylase Reaction: a. In separate tubes, add the maltopentaose solution. b. Equilibrate the tubes to the desired temperature (e.g., 37 °C). c. Add the α-amylase sample to initiate the reaction. d. Incubate for a precise period (e.g., 10-30 minutes). e. Stop the reaction by adding an equal volume of DNS reagent.

-

Color Development and Measurement: a. Heat the tubes in a boiling water bath for 5-15 minutes.[7] b. Cool the tubes on ice. c. Dilute with distilled water as done for the standard curve. d. Measure the absorbance at 540 nm.

-

Data Analysis: Determine the amount of reducing sugar produced in the amylase reaction by comparing the absorbance to the maltose standard curve. One unit of amylase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as maltose equivalents) per minute under the specified conditions.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Amylase Activity Determination.

References

- 1. scispace.com [scispace.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What is optimum temperature and pH for salivary amylase action? [vedantu.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. static.igem.wiki [static.igem.wiki]

- 8. m.youtube.com [m.youtube.com]

Application Note: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the Analysis of Maltopentaose

Abstract

This application note details a robust and sensitive method for the quantitative analysis of maltopentaose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Maltopentaose, a malto-oligosaccharide, is a key analyte in various fields, including the food and beverage industry, biotechnology, and pharmaceutical development. The described methodology offers excellent resolution and low detection limits without the need for sample derivatization, making it a superior technique for the direct quantification of underivatized carbohydrates.[1] This document provides a comprehensive protocol, system parameters, and expected performance data to facilitate the implementation of this method in research and quality control laboratories.

Introduction

Maltopentaose is a linear oligosaccharide composed of five α-1,4 linked glucose units. Its analysis is crucial for monitoring enzymatic starch hydrolysis, characterizing carbohydrate-based products, and in the development of biopharmaceuticals where glycosylation patterns are critical. Traditional methods for carbohydrate analysis can be time-consuming and often require derivatization.[1] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a powerful alternative, offering high selectivity and sensitivity for the direct analysis of carbohydrates.[2]

At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation on anion-exchange columns. Pulsed Amperometric Detection provides direct, sensitive, and selective detection of carbohydrates by measuring the current generated from their oxidation on a gold electrode surface.[1] This application note presents a detailed HPAEC-PAD method for the quantification of maltopentaose.

Principle of HPAEC-PAD

High-performance anion-exchange chromatography separates carbohydrates based on their acidity. At a high pH, the hydroxyl groups of carbohydrates are partially or fully ionized, enabling their interaction with a strong anion-exchange stationary phase. Elution is typically achieved using a gradient of increasing salt concentration (e.g., sodium acetate) in a sodium hydroxide solution.

Pulsed Amperometric Detection is a highly sensitive technique for the detection of electroactive compounds. It involves the application of a repeating sequence of three potentials to a gold working electrode. The first potential is for the detection of the analyte, the second is for the oxidative cleaning of the electrode surface, and the third is for the reductive reactivation of the electrode. This cycle ensures a consistently active electrode surface for reproducible detection.

Experimental

Materials and Reagents

-

Maltopentaose standard (Sigma-Aldrich or equivalent)

-

Deionized (DI) water, 18.2 MΩ·cm resistivity

-

50% (w/w) Sodium hydroxide solution (NaOH), low carbonate

-

Sodium acetate (NaOAc), anhydrous

-

0.2 µm membrane filters for aqueous solutions

Instrumentation

A high-performance ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode is required. A non-metallic, PEEK-based flow path is recommended to withstand the high pH mobile phases.

-

Ion Chromatography System: Thermo Scientific™ Dionex™ ICS-6000 HPIC™ system or equivalent

-

Column: Thermo Scientific™ Dionex™ CarboPac™ PA200 column (3 x 150 mm) with a corresponding guard column (3 x 30 mm)

-

Detector: Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode

-

Autosampler: Capable of temperature control

Chromatographic Conditions

-

Mobile Phase A: 100 mM Sodium Hydroxide

-

Mobile Phase B: 100 mM Sodium Hydroxide with 1 M Sodium Acetate

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-